

Hopeaphenol: A Resveratrol Tetramer with Diverse Therapeutic Potential

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Compound of Interest

Compound Name: *Hopeaphenol*

Cat. No.: *B230904*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: **Hopeaphenol**, a naturally occurring stilbenoid, is a tetramer of resveratrol, positioning it as a molecule of significant interest in the scientific community. First isolated from Dipterocarpaceae family plants like *Shorea ovalis* and later identified in North African wines, **hopeaphenol** has demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2] Its complex structure, formed by four resveratrol units, contributes to a distinct pharmacological profile compared to its monomeric counterpart. This technical guide provides a comprehensive overview of the current scientific understanding of **hopeaphenol**, focusing on its quantitative biological data, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Biological Data

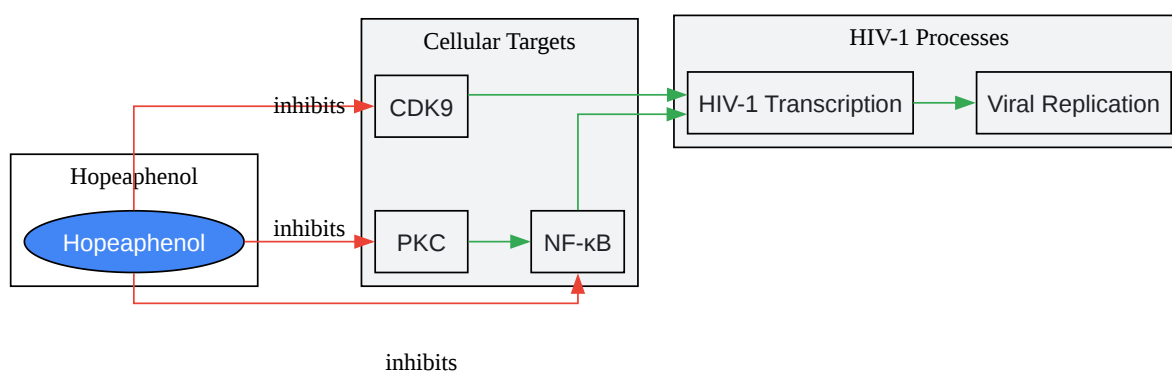
The following tables summarize the key quantitative data reported for **hopeaphenol** across various biological assays. This information is crucial for comparing its potency and efficacy in different therapeutic contexts.

| Biological Activity | Assay Type | Cell Line / Model System | IC50 / EC50 | Reference |
|--|---|-----------------------------|----------------------|-----------|
| Anti-HIV Activity | HIV Transcription Inhibition (PMA-stimulated) | J-Lat 9.2 cells | EC50: 1.8 μ M | [3] |
| CDK9 Enzymatic Activity Inhibition | Cell-free purified CDK9-cyclin T1 | IC50: 0.22 μ M | [3] | |
| T3SS Inhibition | YopE Reporter-Gene Assay | Yersinia pseudotuberculosis | IC50: 6.6 μ M | [4] |
| YopH Phosphatase Assay | Yersinia pseudotuberculosis | IC50: 3.3 μ M | [4] | |
| Anti-SARS-CoV-2 Activity | RBD/ACE2 Interaction Disruption | AlphaScreen Assay | IC50: 0.11 μ M | [5][6] |
| SARS-CoV-2 (USA-WA1/2020) Replication Inhibition | Vero-E6 cells | EC50: 10.2 μ M | [5] | |
| SARS-CoV-2 (B.1.1.7) Replication Inhibition | Vero-E6 cells | EC50: 7.8 μ M | [5] | |
| SARS-CoV-2 (B.1.351) Replication Inhibition | Vero-E6 cells | EC50: 7.5 μ M | [5] | |
| Anticancer Activity | Cytotoxicity against Epidermoid Carcinoma | Nasopharynx cancer cells | ED50: 1.2 μ g/mL | [2] |

| | | | | |
|------------------------------|-------------------------|------------------------------|------------------------------|-----|
| Antioxidant Activity | DPPH Radical Scavenging | In vitro | 63.76% activity at 100 µg/mL | [7] |
| Superoxide Anion Scavenging | In vitro | 64.48% activity at 100 µg/mL | [7] | |
| Hydrogen Peroxide Scavenging | In vitro | 54.64% activity at 100 µg/mL | [7] | |

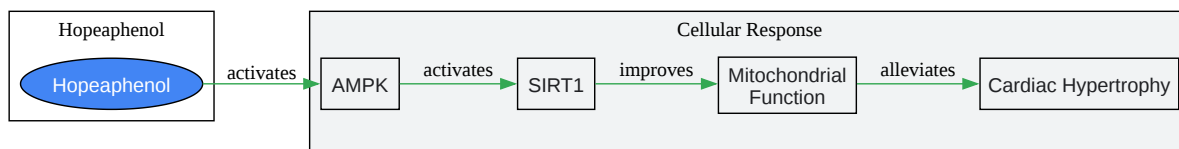
Key Signaling Pathways Modulated by Hopeaphenol

Hopeaphenol exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.



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Figure 1: **Hopeaphenol**'s inhibition of HIV-1 transcription via PKC/NF-κB and CDK9 pathways.



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Figure 2: Cardioprotective mechanism of **hopeaphenol** through the AMPK/SIRT1 signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for the replication and further investigation of **hopeaphenol**'s biological activities.

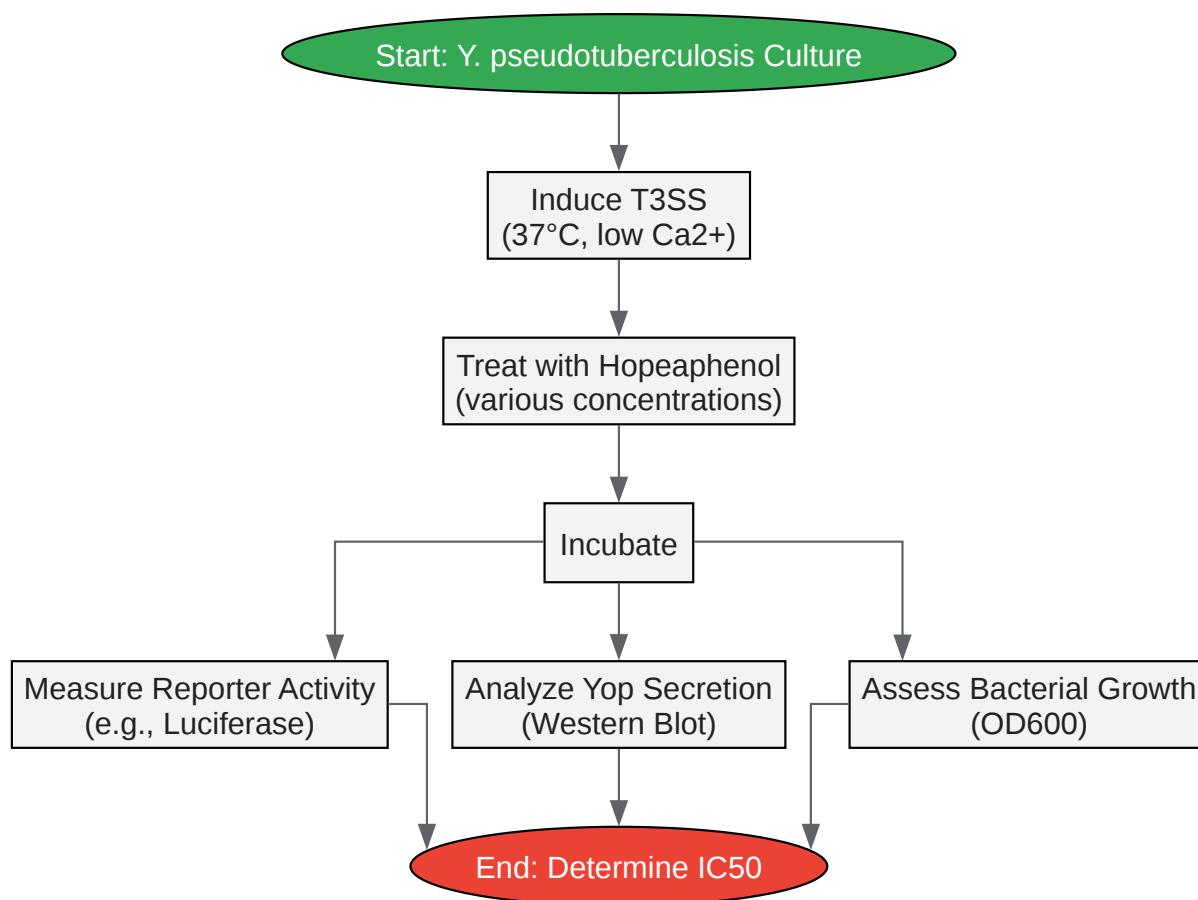
Inhibition of Bacterial Type III Secretion System (T3SS)

Objective: To determine the inhibitory effect of **hopeaphenol** on the T3SS of Gram-negative bacteria, such as *Yersinia pseudotuberculosis*.

Methodology:

- **Bacterial Strains and Culture Conditions:** *Y. pseudotuberculosis* strains containing appropriate reporter plasmids (e.g., expressing a YopE-luciferase fusion protein) are cultured in Luria-Bertani (LB) broth.
- **T3SS Induction:** T3SS is typically induced by shifting the temperature from 26°C to 37°C and depleting calcium from the growth medium, which mimics the host environment.
- **Hopeaphenol Treatment:** Bacteria are treated with varying concentrations of **hopeaphenol** or a vehicle control (e.g., DMSO) during the induction phase.
- **Reporter Gene Assay:** The activity of the secreted reporter protein (e.g., luciferase) is measured to quantify the level of T3SS-mediated secretion. A decrease in reporter activity in the presence of **hopeaphenol** indicates T3SS inhibition.

- **Western Blot Analysis:** To confirm the inhibition of effector protein secretion, bacterial culture supernatants are collected, and the presence of specific Yop (Yersinia outer protein) effectors is analyzed by Western blotting using specific antibodies.
- **Bacterial Growth Assay:** To ensure that the observed inhibition of secretion is not due to general toxicity, the effect of **hopeaphenol** on bacterial growth is assessed by monitoring the optical density (OD600) of the cultures over time.



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